
1-(Difluoromethyl)-1-ethynylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to carbon sites both in stoichiometric and catalytic mode. Difluoromethylation of carbon–hydrogen bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is characterized by the presence of a CF2H group. This group can form hydrogen bonds, which can be quantified using Abraham’s solute 1H NMR analysis .Chemical Reactions Analysis
Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2H group. This group can form hydrogen bonds, which can affect the properties of the compound .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
The difluoromethyl group is a key functional moiety in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. The introduction of a difluoromethyl group into molecules can enhance their metabolic stability, membrane permeation, and binding affinity . “1-(Difluoromethyl)-1-ethynylcyclopropane” could serve as a precursor for synthesizing new compounds with potential therapeutic applications.
Agrochemicals
In agrochemistry, difluoromethylated compounds are valued for their stability and biological activity. The unique structure of “1-(Difluoromethyl)-1-ethynylcyclopropane” may be utilized in the development of novel agrochemicals that offer enhanced performance and environmental safety .
Materials Science
The incorporation of difluoromethyl groups into materials can alter their physical properties, such as solubility and thermal stability. “1-(Difluoromethyl)-1-ethynylcyclopropane” could be used in the synthesis of advanced materials for various applications, including biomedical devices .
Organic Synthesis
This compound can be a valuable building block in organic synthesis, enabling the introduction of difluoromethyl groups into complex molecules. Its application could lead to the development of novel synthetic routes and methodologies .
Medicinal Chemistry
The difluoromethyl group’s bioisosteric similarity to hydroxyl and thiol groups makes it particularly interesting in medicinal chemistry. It can be used to modify the electronic properties of molecules, potentially leading to new drug candidates with improved efficacy .
Chemical Engineering
In chemical engineering, “1-(Difluoromethyl)-1-ethynylcyclopropane” could find applications in process chemistry, where its stability under various conditions can be advantageous for developing more efficient chemical processes .
Environmental Science
The stability and reactivity of difluoromethylated compounds make them candidates for environmental remediation applications. They could be used in the development of sensors or catalysts for the detection and breakdown of environmental pollutants .
Biochemistry
In biochemistry, the introduction of difluoromethyl groups can influence protein interactions and enzyme activity. “1-(Difluoromethyl)-1-ethynylcyclopropane” might be used to study these effects or to create probes for biochemical research .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-1-ethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXPQUYCCCWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)

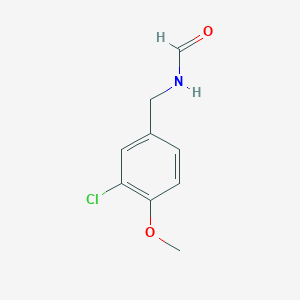
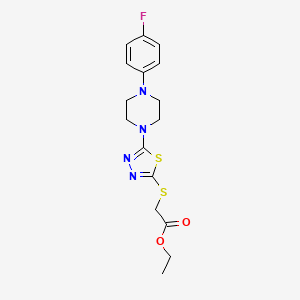
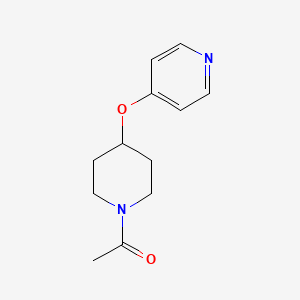
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

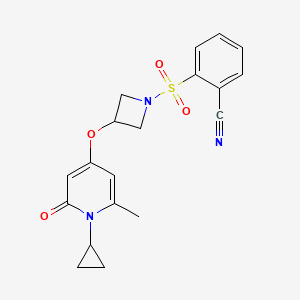
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
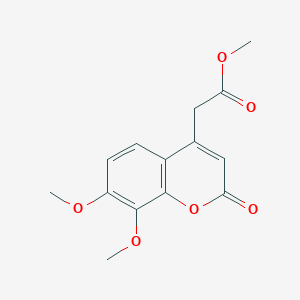
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)